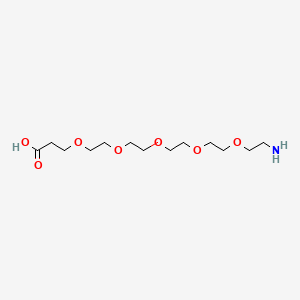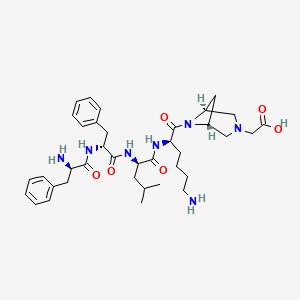
Amino-PEG5-ácido
Descripción general
Descripción
Amino-PEG5-acid is a polyethylene glycol (PEG) compound with an amino group at one end and a terminal carboxylic acid group at the other. The hydrophilic PEG spacer increases solubility in aqueous media. This compound is widely used in various fields due to its unique properties, such as increased solubility and reactivity with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyls (ketone, aldehyde) .
Aplicaciones Científicas De Investigación
Amino-PEG5-acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the production of biosensors and diagnostic tools due to its ability to increase solubility and stability of the attached molecules
Mecanismo De Acción
Target of Action
Amino-PEG5-acid is a PEG compound with an amino group and a terminal carboxylic acid group . The primary targets of Amino-PEG5-acid are carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), with which the amine group can react .
Mode of Action
The terminal carboxylic acid of Amino-PEG5-acid can react with primary amine groups in the presence of activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) to form a stable amide bond . This interaction results in the formation of a stable compound that can be used in various applications, including drug delivery and surface modification .
Biochemical Pathways
It’s known that the compound plays a role in the formation of stable amide bonds, which are crucial in protein synthesis and other biological processes .
Pharmacokinetics
Peg compounds are generally known for their ability to increase solubility in aqueous media . This property can enhance the bioavailability of drugs by improving their absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The primary result of Amino-PEG5-acid’s action is the formation of a stable amide bond with primary amine groups . This can lead to the creation of new compounds with potential therapeutic effects. For instance, Amino-PEG5-acid has been used in the development of a novel graphene-based biosensor for early detection of Zika virus infection .
Action Environment
The action of Amino-PEG5-acid can be influenced by various environmental factors. For example, the presence of activators such as EDC or HATU is necessary for the compound to form a stable amide bond . Additionally, the hydrophilic PEG spacer in Amino-PEG5-acid increases its solubility
Análisis Bioquímico
Biochemical Properties
Amino-PEG5-acid plays a significant role in biochemical reactions, particularly in protein biology. It interacts with various enzymes, proteins, and other biomolecules, enhancing their water solubility and reducing aggregation . This property of Amino-PEG5-acid is crucial in maintaining the stability and functionality of these biomolecules.
Cellular Effects
The effects of Amino-PEG5-acid on cells are diverse and complex. It has been suggested that Amino-PEG5-acid may interact with certain imprinted genes, potentially influencing gene expression . Moreover, it has been linked to alterations in amino acid metabolism, which can impact cell function, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, Amino-PEG5-acid exerts its effects through various mechanisms. One key aspect is its role in PEGylation, a process where PEG molecules are attached to proteins or other biomolecules. This process can influence the activity of these molecules, potentially affecting enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amino-PEG5-acid can change over time. While specific data on Amino-PEG5-acid is limited, studies on similar PEG compounds suggest that they are non-toxic and non-immunogenic, making them suitable for long-term use .
Metabolic Pathways
Amino-PEG5-acid may be involved in various metabolic pathways. Given its role in enhancing the solubility of proteins and other biomolecules, it could potentially interact with enzymes or cofactors in these pathways . Specific details on the metabolic pathways involving Amino-PEG5-acid are currently limited.
Transport and Distribution
The transport and distribution of Amino-PEG5-acid within cells and tissues are likely influenced by its chemical properties. As a derivative of PEG, it is expected to be highly soluble in water, which could facilitate its transport across cell membranes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Amino-PEG5-acid can be synthesized through a series of chemical reactions involving the attachment of an amino group and a carboxylic acid group to a PEG chain. The process typically involves the following steps:
Activation of PEG Chain: The PEG chain is activated using reagents such as N-hydroxysuccinimide (NHS) esters or pentafluorophenyl (PFP) esters.
Attachment of Amino Group: The activated PEG chain reacts with an amine source to introduce the amino group.
Introduction of Carboxylic Acid Group: The terminal carboxylic acid group is introduced through a reaction with carboxylic acids in the presence of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) .
Industrial Production Methods
Industrial production of Amino-PEG5-acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using NHS or PFP esters.
Large-Scale Reactions: The activated PEG is reacted with amine sources and carboxylic acids in large reactors.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Amino-PEG5-acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyls to form stable amide bonds.
Coupling Reactions: The terminal carboxylic acid group can react with primary amine groups in the presence of activators like EDC or HATU to form amide bonds .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide (NHS) esters, pentafluorophenyl (PFP) esters, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).
Conditions: Reactions are typically carried out in aqueous media at pH 7-9 to form stable amide bonds .
Major Products
The major products formed from these reactions are amide bonds, which are stable and useful in various applications, including bioconjugation and surface modification .
Comparación Con Compuestos Similares
Similar Compounds
- Amino-PEG1-acid
- Amino-PEG2-acid
- Amino-PEG3-acid
- Amino-PEG4-acid
- Amino-PEG6-acid
- Amino-PEG8-acid
Uniqueness
Amino-PEG5-acid is unique due to its specific PEG chain length, which provides an optimal balance between flexibility and solubility. This makes it particularly useful in applications requiring precise control over molecular spacing and solubility .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO7/c14-2-4-18-6-8-20-10-12-21-11-9-19-7-5-17-3-1-13(15)16/h1-12,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYIBTVLGAIXDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-4-Amino-6-((1-(6-fluoro-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605386.png)
![2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid](/img/structure/B605387.png)
![2-[(2S,5S,6S)-4-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B605388.png)
![1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea](/img/structure/B605389.png)

![3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea](/img/structure/B605393.png)






